3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile
Description
3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
3-[3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9/c1-10-5-13(24-15(21-10)19-9-20-24)22(2)11-7-23(8-11)14-12(6-16)17-3-4-18-14/h3-5,9,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSYTZGPVQYURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N(C)C3CN(C3)C4=NC=CN=C4C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under regioselective conditions . The reaction is carried out in the presence of a suitable solvent and catalyst, often yielding high regioselectivity and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields while minimizing the use of catalysts and additives . This eco-friendly approach is advantageous for large-scale production, reducing both time and cost.
Chemical Reactions Analysis
Types of Reactions
3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The triazolo[1,5-a]pyrimidine core is known to inhibit various enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole core.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
What sets 3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile apart is its unique combination of the triazolo[1,5-a]pyrimidine core with the azetidine and pyrazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
